4-(5-fluoro-6-phenylpyrimidin-4-yl)-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide
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Overview
Description
4-(5-fluoro-6-phenylpyrimidin-4-yl)-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a fluorine atom and a phenyl group, as well as a piperazine ring linked to an oxolane moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-fluoro-6-phenylpyrimidin-4-yl)-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, the introduction of the fluorine and phenyl substituents, and the coupling of the piperazine and oxolane moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate the scale. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-fluoro-6-phenylpyrimidin-4-yl)-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.
Scientific Research Applications
4-(5-fluoro-6-phenylpyrimidin-4-yl)-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(5-fluoro-6-phenylpyrimidin-4-yl)-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylpiperazine-1-carboxamide
- 4-(5-fluoro-6-phenylpyrimidin-4-yl)-N-[(oxolan-3-yl)methyl]piperazine-1-carboxamide
- 4-(5-chloro-6-phenylpyrimidin-4-yl)-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide
Uniqueness
The uniqueness of 4-(5-fluoro-6-phenylpyrimidin-4-yl)-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide lies in its specific substitution pattern and the presence of both fluorine and oxolane moieties
Properties
IUPAC Name |
4-(5-fluoro-6-phenylpyrimidin-4-yl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c21-17-18(15-5-2-1-3-6-15)23-14-24-19(17)25-8-10-26(11-9-25)20(27)22-13-16-7-4-12-28-16/h1-3,5-6,14,16H,4,7-13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNASHPNNTWJNDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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